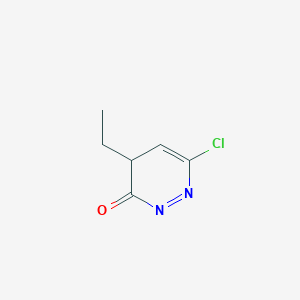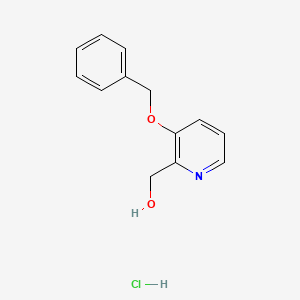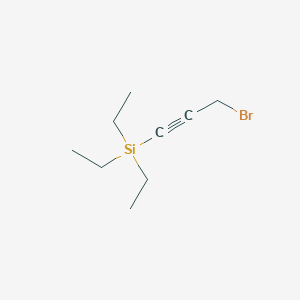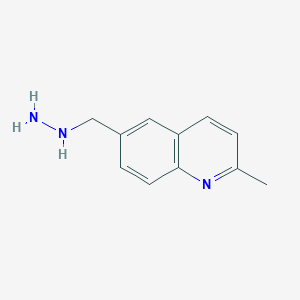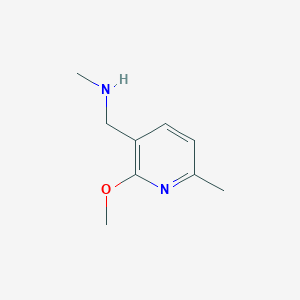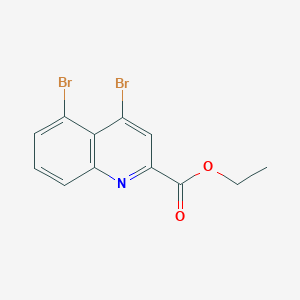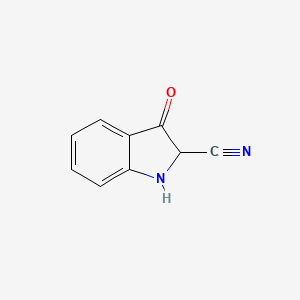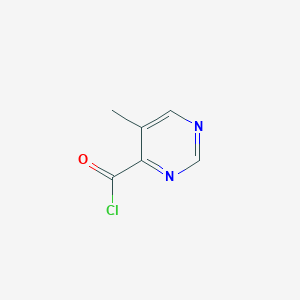
(4-Nitrophenyl)-L-asparagine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)-L-asparagine hydrochloride is a chemical compound that combines the properties of 4-nitrophenyl and L-asparagine with a hydrochloride group
Preparation Methods
The synthesis of (4-Nitrophenyl)-L-asparagine hydrochloride typically involves the reaction of 4-nitrophenyl derivatives with L-asparagine under specific conditions. One common method includes the use of 4-nitrophenyl chloroformate and L-asparagine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
(4-Nitrophenyl)-L-asparagine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and L-asparagine.
Scientific Research Applications
(4-Nitrophenyl)-L-asparagine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the 4-nitrophenyl group into various molecules.
Biology: The compound is used in enzyme assays to study the activity of enzymes that can cleave the 4-nitrophenyl group.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)-L-asparagine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The L-asparagine moiety can be recognized by enzymes and transporters, facilitating the compound’s entry into cells and its subsequent biological effects .
Comparison with Similar Compounds
(4-Nitrophenyl)-L-asparagine hydrochloride can be compared with other similar compounds such as:
4-Nitrophenylhydrazine hydrochloride: This compound also contains a 4-nitrophenyl group but differs in its hydrazine moiety, which gives it different chemical reactivity and applications.
4-Nitrophenyl chloroformate: This compound is used as a reagent in organic synthesis and has similar applications in introducing the 4-nitrophenyl group into molecules.
4-Nitrophenol: A simpler compound that serves as a precursor in the synthesis of various derivatives and is used in enzyme assays.
Properties
Molecular Formula |
C10H12ClN3O5 |
|---|---|
Molecular Weight |
289.67 g/mol |
IUPAC Name |
(2S)-4-amino-2-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-9(14)5-8(10(15)16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8,12H,5H2,(H2,11,14)(H,15,16);1H/t8-;/m0./s1 |
InChI Key |
UHDRBXJGCVWPKJ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



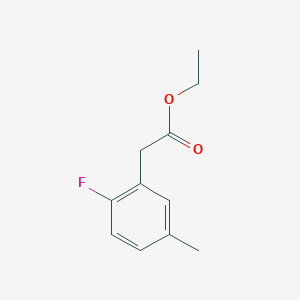
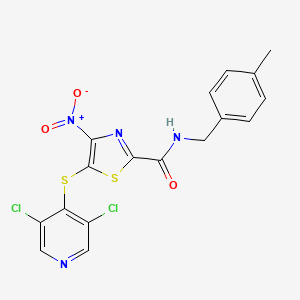
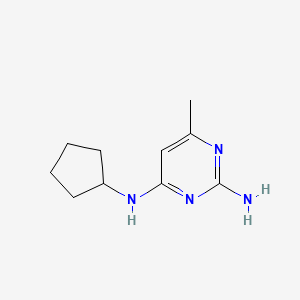
![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
